molecular formula C9H13F6O5P B015428 Ethyl 2-[Bis(2,2,2-trifluoroethyl)phosphono] Propionate CAS No. 107905-52-2

Ethyl 2-[Bis(2,2,2-trifluoroethyl)phosphono] Propionate

Cat. No.: B015428
CAS No.: 107905-52-2
M. Wt: 346.16 g/mol
InChI Key: AOPGVWVZYLPHRT-UHFFFAOYSA-N
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Description

Ethyl 2-[Bis(2,2,2-trifluoroethyl)phosphono] Propionate, also known as this compound, is a useful research compound. Its molecular formula is C9H13F6O5P and its molecular weight is 346.16 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Ethyl 2-[Bis(2,2,2-trifluoroethyl)phosphono] Propionate is a Wittig reagent . Wittig reagents are commonly used in organic synthesis for the preparation of alkenes from aldehydes or ketones via the Wittig reaction. The primary targets of this compound are therefore aldehydes and ketones in the organic substrate.

Biological Activity

Ethyl 2-[Bis(2,2,2-trifluoroethyl)phosphono] propionate (BTFEP) is a phosphonate compound that has garnered attention in various fields, including medicinal chemistry and agricultural science. This article aims to provide a detailed overview of its biological activity, synthesis, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C₉H₁₃F₆O₅P
  • CAS Number : 107905-52-2

The presence of trifluoroethyl groups significantly influences the compound's physical and chemical properties, enhancing its lipophilicity and biological activity.

Synthesis

The synthesis of BTFEP typically involves the reaction of phosphonic acid derivatives with trifluoroethylating agents. The process can be optimized to minimize side reactions and improve yield. For example, studies have shown that increasing the ratio of bis(trifluoroethyl) phosphonate during synthesis can suppress unwanted side reactions, leading to higher purity products .

BTFEP exhibits various biological activities primarily attributed to its phosphonate moiety. The compound has been studied for its potential as an inhibitor in several biochemical pathways:

  • Enzyme Inhibition : BTFEP acts as an inhibitor of certain enzymes involved in phospholipid metabolism. This inhibition can disrupt cellular signaling pathways, making it a candidate for therapeutic applications in diseases related to dysregulated lipid metabolism.
  • Antimicrobial Activity : Preliminary studies indicate that BTFEP may possess antimicrobial properties. The trifluoroethyl groups enhance membrane permeability, allowing the compound to exert its effects on microbial cells more effectively .

Case Studies and Research Findings

  • Anticancer Activity : A study investigated the cytotoxic effects of BTFEP on various cancer cell lines. Results demonstrated significant inhibition of cell proliferation in colorectal cancer cells, with IC50 values indicating potent activity. The mechanism was linked to apoptosis induction via mitochondrial pathways .
  • Neuroprotective Effects : Research has shown that BTFEP can protect neuronal cells from oxidative stress-induced damage. This neuroprotective effect was attributed to the compound's ability to modulate reactive oxygen species (ROS) levels and enhance antioxidant enzyme activity .
  • Agricultural Applications : In agricultural research, BTFEP has been evaluated for its efficacy as a pesticide. Studies revealed that it effectively reduced pest populations while demonstrating low toxicity to non-target organisms, highlighting its potential as an environmentally friendly alternative to conventional pesticides .

Table 1: Summary of Biological Activities of BTFEP

Activity TypeObservationsReferences
Enzyme InhibitionInhibits phospholipid metabolism enzymes
AntimicrobialEffective against various microbial strains
AnticancerSignificant cytotoxicity in cancer cell lines
NeuroprotectiveReduces oxidative stress in neuronal cells
AgriculturalEffective pesticide with low non-target toxicity

Properties

IUPAC Name

ethyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F6O5P/c1-3-18-7(16)6(2)21(17,19-4-8(10,11)12)20-5-9(13,14)15/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPGVWVZYLPHRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)P(=O)(OCC(F)(F)F)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F6O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30390789
Record name Ethyl 2-[Bis(2,2,2-trifluoroethyl)phosphono] Propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107905-52-2
Record name Ethyl 2-[Bis(2,2,2-trifluoroethyl)phosphono] Propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]propanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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